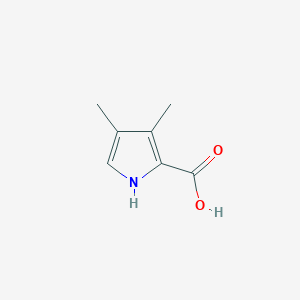

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOJTKFLLYADNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343072 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-55-6 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrroles, allowing for the introduction of the carboxylic acid group at the desired position.

Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

- 3,4-Dimethylpyrrole is reacted with DMF and POCl₃ under controlled temperatures.

- The reaction typically occurs at low temperatures (0–5°C) to prevent over-oxidation.

Yield : High yields are generally reported when optimized conditions are maintained.

One-Pot Synthesis

A more recent approach involves a one-pot synthesis method that combines multiple steps into a single reaction sequence, enhancing efficiency.

Reagents : 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride salt and dimethylaminopyridine (DMAP) in acetonitrile.

-

- The reaction is conducted at room temperature.

- This method allows for the rapid synthesis of substituted derivatives of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.

Yield : This method is noted for its high yield and simplicity.

Bromination and Ring Closure

An alternative method involves bromination followed by ring closure reactions.

Reagents : Propionaldehyde, bromine, ethyl acetoacetate, and ammonia water.

-

- Bromination of propionaldehyde yields 2-bromopropanal.

- This intermediate undergoes a ring closure with ethyl acetoacetate and ammonia to form the desired pyrrole derivative.

Yield : This method has been reported to produce high conversion rates with simple operational steps.

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Temperature Range | Yield Characteristics | Advantages |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 0–5°C | High yield | Established method with reliable outcomes |

| One-Pot Synthesis | EDC hydrochloride, DMAP | Room temperature | Very high yield | Efficient and rapid synthesis |

| Bromination & Closure | Propionaldehyde, bromine, ethyl acetoacetate | 0–50°C | High conversion rate | Simple operation with readily available materials |

Recent studies have highlighted the versatility of this compound in various fields:

Pharmaceuticals : Its derivatives have shown potential in developing anti-inflammatory and antimicrobial agents.

Organic Synthesis : The compound serves as an intermediate in synthesizing more complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Pyrrole-2,3-dicarboxylic acids.

Reduction: Pyrrole-2-carbinol or pyrrole-2-carboxaldehyde.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block for developing more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical transformations, making it useful in creating various derivatives with tailored properties.

Biological Applications

Mechanism of Action : The compound has been shown to interact with specific molecular targets in biological systems. Notably, its derivatives have demonstrated inhibition of enzymes such as sterol 14α-demethylase, essential for fungal cell membrane synthesis. This inhibition disrupts ergosterol production, leading to antifungal effects.

Antimicrobial Activity : Studies have reported that derivatives of this compound exhibit potent antimicrobial properties against a range of pathogens. For instance:

- Antifungal Activity : Compounds derived from this acid have shown minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole.

- Bacterial Inhibition : Research indicates effective inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values as low as 0.078 mg/mL .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in polymer chemistry where it contributes to the synthesis of specialized materials.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The methodology involved determining MIC values using standard protocols recommended by the National Committee for Clinical Laboratory Standards (NCCLS). Results indicated:

| Compound | Pathogen | MIC (mg/mL) | Comparison |

|---|---|---|---|

| Compound A | E. coli | 0.078 | Superior to fluconazole |

| Compound B | Aspergillus niger | 0.078 | Comparable potency |

| Compound C | Pseudomonas aeruginosa | 0.156 | Effective |

These findings highlight the potential of this compound derivatives as promising candidates for antimicrobial drug development.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as sterol 14α-demethylase, which is crucial for fungal cell membrane synthesis. This inhibition disrupts the synthesis of ergosterol, leading to antifungal effects .

Comparison with Similar Compounds

Substituted Pyrrole Carboxylic Acids

- 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Features a 3-chlorophenyl substituent instead of methyl groups.

- 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid : Substitution of bromine at the 5-position introduces electronegativity, altering reactivity in cross-coupling reactions compared to the purely methyl-substituted analog .

Derivatives with Modified Functional Groups

- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate : The ester derivative exhibits increased molecular weight (167.208 g/mol) and altered solubility, favoring organic-phase reactions .

- 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde : Replacing the carboxylic acid with an aldehyde group reduces polarity (molecular weight: 123.155 g/mol) and enables use in condensation reactions .

Antimicrobial Activity

- 3,4-Dimethyl-1H-pyrrole-2-carboxamides : Demonstrated potent antibacterial activity against Gram-positive strains, with MIC values <10 µg/mL in some derivatives .

- 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Exhibited broad-spectrum antimicrobial effects (MIC: 25–100 µg/mL) but lower potency than pyrrole carboxamides .

Antioxidant Capacity

Pyrazole derivatives showed moderate DPPH radical scavenging (IC₅₀: 50–100 µg/mL), while pyrrole carboxylic acids lack reported antioxidant data, highlighting a research gap .

Physicochemical Metrics

Increased halogenation or aryl substitution elevates logP, reducing aqueous solubility but enhancing membrane permeability .

Crystallographic and Spectroscopic Differences

- Hydrogen Bonding : 1H-Pyrrole-2-carboxylic acid forms centrosymmetric dimers via N–H⋯O bonds (R₂²(10) motifs), while methyl-substituted analogs may exhibit altered packing due to steric hindrance .

- Spectroscopy : IR spectra of 3,4-dimethyl derivatives show characteristic C=O stretches at 1680–1700 cm⁻¹, distinct from ester derivatives (C=O at 1720–1740 cm⁻¹) .

Biological Activity

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (3,4-DM-PCA) is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound serves as a valuable building block in the synthesis of various bioactive molecules, including porphyrins and pharmaceuticals. The following sections provide a detailed overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

3,4-DM-PCA is characterized by its pyrrole ring structure with two methyl groups at positions 3 and 4 and a carboxylic acid group at position 2. This configuration imparts unique chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Melting Point | 188–190 °C |

| Solubility | Slightly soluble in water |

Antimicrobial Activity

Research indicates that 3,4-DM-PCA and its derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various substituted 3,4-DM-PCA derivatives against common pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

| Compound | MIC (mg/mL) |

|---|---|

| 3,4-DM-PCA | Not specified |

| Derivative 1 | 0.078 (E. coli) |

| Derivative 2 | 0.156 (Salmonella typhi) |

| Fluconazole (control) | 0.015 |

The results indicated that some derivatives of 3,4-DM-PCA had MIC values significantly lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, certain derivatives of 3,4-DM-PCA have shown antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. The following table summarizes the antifungal activity observed:

| Compound | MIC (mg/mL) |

|---|---|

| Compound A | 0.078 (A. niger) |

| Compound B | 0.156 (A. flavus) |

| Fluconazole (control) | 0.015 |

These findings underscore the potential of 3,4-DM-PCA derivatives in treating fungal infections .

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis (TB) potential of pyrrole-2-carboxamide derivatives derived from 3,4-DM-PCA. Researchers designed compounds based on the structure of MmpL3, a critical target in Mycobacterium tuberculosis. The most promising compounds exhibited MIC values less than 0.016 μg/mL against drug-resistant strains with low cytotoxicity .

The biological activity of 3,4-DM-PCA is attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from 3,4-DM-PCA can inhibit specific enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis in mycobacteria.

- Receptor Interaction : Some derivatives interact with dopamine receptors and modulate protein kinase activities, which could lead to therapeutic effects in various diseases.

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with biological targets, enhancing binding affinity and efficacy .

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of pyrrole-2-carboxamide analogues derived from 3,4-DM-PCA. The study demonstrated that modifications to the pyrrole ring significantly impacted both antibacterial and antifungal activities. Compounds with electron-withdrawing groups exhibited enhanced potency against resistant strains .

Furthermore, a molecular docking study revealed that certain derivatives bind effectively to the active site of target enzymes through hydrogen bonds and hydrophobic interactions, providing insights into their mechanisms of action .

Q & A

Q. What are the standard synthetic routes for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves cyclization or functionalization of pyrrole precursors. For example, analogous compounds (e.g., 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid) are synthesized via nucleophilic substitution or coupling reactions using intermediates like ethyl esters or halogenated derivatives . General Procedure F1 (amide formation) is applicable for introducing carboxylate groups, often using coupling agents like EDCI/HOBt . Yield optimization may require controlled temperature (0–5°C for sensitive intermediates) and inert atmospheres .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H NMR : Aromatic protons in pyrrole rings appear between δ 7.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.6 ppm .

- ESIMS (Electrospray Ionization Mass Spectrometry) : Confirms molecular weight (e.g., m/z 293.2 for a related analog) and fragmentation patterns .

- HPLC : Validates purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Crystallographic refinement using programs like SHELXL (from the SHELX suite) is critical. SHELXL handles high-resolution data and twinned crystals, common in heterocyclic carboxylic acids . For ambiguous electron density maps (e.g., disordered methyl groups), iterative refinement with restraints on bond lengths/angles and Fourier difference maps can resolve discrepancies . Cross-validation against spectroscopic data (e.g., NMR) ensures structural consistency.

Q. How to design analogs for enhanced biological activity?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position improves metabolic stability, as seen in analogs like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid .

- Esterification : Ethyl or isopropyl esters (e.g., 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) enhance membrane permeability .

- Amide Derivatives : Use General Procedure F1 to generate amides for targeting specific enzymes (e.g., kinases) .

Q. How to address discrepancies in reactivity during functionalization?

Contradictory reactivity (e.g., unexpected side reactions at the 3,4-dimethyl positions) can arise from steric hindrance or electronic effects. Computational modeling (DFT studies) predicts reactive sites, while in situ FTIR monitors reaction progress . For stubborn intermediates, alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis may improve efficiency .

Methodological Considerations

Q. How to validate synthetic intermediates without full characterization?

For unstable intermediates (e.g., ethyl esters), use LC-MS for rapid molecular weight confirmation and TLC with UV-active stains (e.g., ninhydrin for amines) . In cases where crystallization fails (common with hygroscopic pyrroles), derivatization (e.g., silylation for GC-MS) provides structural clues .

Q. What strategies mitigate decomposition during storage?

- Temperature : Store at –20°C under argon to prevent oxidation of the pyrrole ring .

- Lyophilization : For carboxylate salts, lyophilize from aqueous buffers (pH 4–6) to avoid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.